molecular formula C14H13F2N5OS B2354230 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 1005699-94-4

3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B2354230
CAS No.: 1005699-94-4
M. Wt: 337.35
InChI Key: VEIRCVSNDLEXBH-UHFFFAOYSA-N
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Description

3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, a difluoromethyl group, and a pyrazolyl moiety[_{{{CITATION{{{_1{3-Amino-6-(difluoromethyl)-4-(1,5-dimethyl-1h-pyrazol-4-yl)thieno2,3-b ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide typically involves multiple steps, starting with the construction of the thieno[2,3-b]pyridine core. One common approach is to start with a suitable thieno[2,3-b]pyridine derivative and introduce the difluoromethyl group through a halogen exchange reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to enhance scalability and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The thieno[2,3-b]pyridine core can be oxidized to form different oxidation states, which may alter its chemical properties.

  • Reduction: : Reduction reactions can be used to modify the difluoromethyl group or other functional groups within the molecule.

  • Substitution: : Substitution reactions can introduce new functional groups or replace existing ones, providing a pathway to derivatives with different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium(VI) oxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as various substituted analogs

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study various biological processes. Its interactions with biological targets can provide insights into the mechanisms of action of similar compounds and help identify potential therapeutic targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets can be harnessed to develop new drugs for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials and chemicals. Its unique properties can be exploited to create innovative products with improved performance and functionality.

Mechanism of Action

The mechanism by which 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins within biological systems. The compound may bind to these targets and modulate their activity, leading to the desired biological or therapeutic effects. The exact molecular pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide include:

  • 3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carboxamide

  • 3-Amino-6-(difluoromethyl)-4-(5-methylthien-2-yl)thieno[2,3-b]pyridine-2-carboxamide

Uniqueness

What sets this compound apart from these similar compounds is its specific combination of functional groups and structural features. This unique structure can lead to distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-amino-6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F2N5OS/c1-5-7(4-19-21(5)2)6-3-8(12(15)16)20-14-9(6)10(17)11(23-14)13(18)22/h3-4,12H,17H2,1-2H3,(H2,18,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIRCVSNDLEXBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=CC(=NC3=C2C(=C(S3)C(=O)N)N)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F2N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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